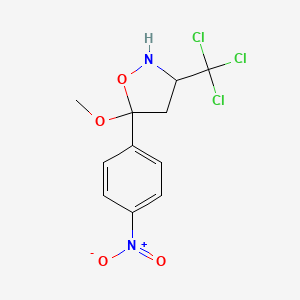
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a trichloromethyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine typically involves the reaction of 4-nitrobenzaldehyde with trichloromethyl isocyanate in the presence of a base, followed by cyclization with methanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-5-(4-nitrophenyl)-3-(chloromethyl)-1,2-oxazolidine
- 5-Methoxy-5-(4-nitrophenyl)-3-(bromomethyl)-1,2-oxazolidine
- 5-Methoxy-5-(4-nitrophenyl)-3-(iodomethyl)-1,2-oxazolidine
Uniqueness
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its analogs with different halomethyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H11Cl3N2O4 |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
5-methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine |
InChI |
InChI=1S/C11H11Cl3N2O4/c1-19-10(6-9(15-20-10)11(12,13)14)7-2-4-8(5-3-7)16(17)18/h2-5,9,15H,6H2,1H3 |
InChI Key |
LTXHOJYGXHNJGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(NO1)C(Cl)(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
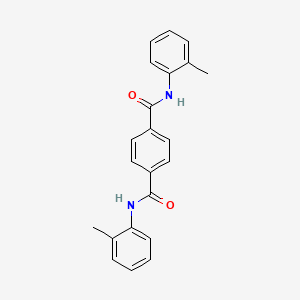
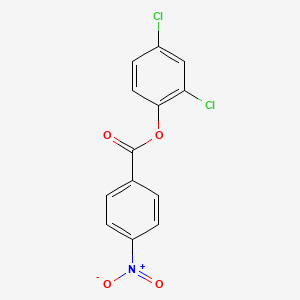
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)

![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
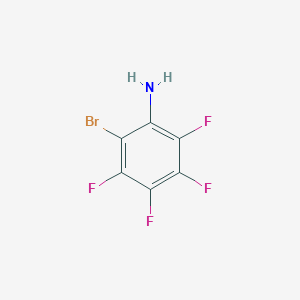
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

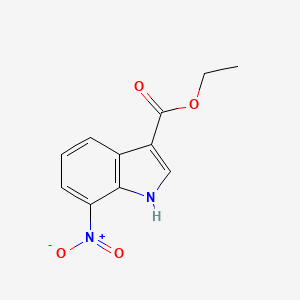
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
